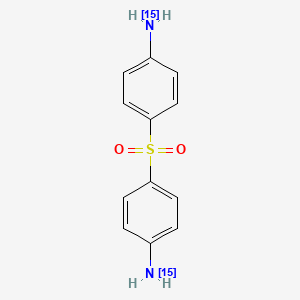
ETHANONE, 1-(2-ETHOXY-1-CYCLOPENTEN-1-YL)-2,2,2-TRIFLUORO-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ETHANONE, 1-(2-ETHOXY-1-CYCLOPENTEN-1-YL)-2,2,2-TRIFLUORO- is a synthetic organic compound characterized by its unique structure, which includes an ethoxy group attached to a cyclopentene ring and a trifluoromethyl ketone moiety
Vorbereitungsmethoden
The synthesis of ETHANONE, 1-(2-ETHOXY-1-CYCLOPENTEN-1-YL)-2,2,2-TRIFLUORO- typically involves the following steps:
Cyclopentene Formation: The initial step involves the formation of the cyclopentene ring. This can be achieved through various methods, including the cyclization of suitable precursors under acidic or basic conditions.
Ethoxy Group Introduction: The ethoxy group is introduced via an etherification reaction, where an alcohol reacts with an alkyl halide in the presence of a base.
Trifluoromethyl Ketone Formation: The final step involves the introduction of the trifluoromethyl ketone group. This can be achieved through the reaction of a suitable precursor with trifluoroacetic anhydride or trifluoromethyl ketone reagents under controlled conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, utilizing catalysts and specific reaction conditions to achieve efficient synthesis.
Analyse Chemischer Reaktionen
ETHANONE, 1-(2-ETHOXY-1-CYCLOPENTEN-1-YL)-2,2,2-TRIFLUORO- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like alkyl halides or sulfonates.
Addition: The compound can undergo addition reactions with nucleophiles or electrophiles, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents, and controlled temperatures to achieve the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
ETHANONE, 1-(2-ETHOXY-1-CYCLOPENTEN-1-YL)-2,2,2-TRIFLUORO- has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development.
Biology: It is studied for its potential biological activities, including its interactions with enzymes and receptors, which may lead to the development of new pharmaceuticals.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the development of new materials and chemicals, including polymers and specialty chemicals.
Wirkmechanismus
The mechanism of action of ETHANONE, 1-(2-ETHOXY-1-CYCLOPENTEN-1-YL)-2,2,2-TRIFLUORO- involves its interaction with specific molecular targets and pathways. The trifluoromethyl ketone moiety is known to interact with enzymes and proteins, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Vergleich Mit ähnlichen Verbindungen
ETHANONE, 1-(2-ETHOXY-1-CYCLOPENTEN-1-YL)-2,2,2-TRIFLUORO- can be compared with other similar compounds, such as:
1-(2-Methylcyclopent-1-en-1-yl)ethanone: This compound has a similar cyclopentene ring but lacks the trifluoromethyl group, leading to different chemical and biological properties.
2-(Cyclopent-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: This compound features a cyclopentene ring with a boron-containing moiety, offering different reactivity and applications.
2-Hydroxy-3-methyl-2-cyclopenten-1-one:
Eigenschaften
CAS-Nummer |
156519-25-4 |
|---|---|
Molekularformel |
C9H11F3O2 |
Molekulargewicht |
208.18 |
IUPAC-Name |
1-(2-ethoxycyclopenten-1-yl)-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C9H11F3O2/c1-2-14-7-5-3-4-6(7)8(13)9(10,11)12/h2-5H2,1H3 |
InChI-Schlüssel |
SEDLDTJBYMFRIJ-UHFFFAOYSA-N |
SMILES |
CCOC1=C(CCC1)C(=O)C(F)(F)F |
Synonyme |
Ethanone, 1-(2-ethoxy-1-cyclopenten-1-yl)-2,2,2-trifluoro- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![10-(1-methylpiperidin-4-ylidene)-5,10-dihydro-4H-benzo[5,6]cyclohepta[1,2-b]thiophen-4-one fumarate](/img/structure/B584246.png)



![[(8R,9S,13S,14S,16R,17R)-16-hydroxy-13-methyl-3-pentanoyloxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] pentanoate](/img/structure/B584254.png)
![(17beta)-3,17-Bis[(1-oxopentyl)oxy]-estra-1,3,5(10)-trien-6-one](/img/structure/B584255.png)
![N-Benzoyl-N-[2-(phenyl)ethyl]-N-carbamic Acid R-Quinuclidinol Ester Succinic Acid Salt](/img/structure/B584256.png)
![barium(2+);1-methoxy-2-[2-(2-methoxyethoxy)ethoxy]ethane;(E)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate](/img/structure/B584258.png)



